Methyl2,5-difluoroisonicotinate
Description
Methyl 2,5-difluoroisonicotinate is a fluorinated derivative of isonicotinic acid, characterized by two fluorine substituents at the 2- and 5-positions of the pyridine ring and a methyl ester group at the 4-position. This compound is of significant interest in medicinal chemistry and agrochemical research due to the electronic and steric effects imparted by fluorine atoms, which can enhance metabolic stability, bioavailability, and binding affinity to biological targets.
Properties
Molecular Formula |
C7H5F2NO2 |
|---|---|
Molecular Weight |
173.12 g/mol |
IUPAC Name |
methyl 2,5-difluoropyridine-4-carboxylate |
InChI |
InChI=1S/C7H5F2NO2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3 |
InChI Key |
JZIFEDFLLLBFHM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,5-difluoroisonicotinate typically involves the fluorination of isonicotinic acid derivatives. One common method is the reaction of isonicotinic acid with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out in an inert atmosphere at room temperature to avoid side reactions and decomposition of the product .
Industrial Production Methods
Industrial production of methyl 2,5-difluoroisonicotinate may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases safety during the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-difluoroisonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while oxidation and reduction reactions can produce different functionalized pyridines .
Scientific Research Applications
Methyl 2,5-difluoroisonicotinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of methyl 2,5-difluoroisonicotinate involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. This is due to the strong electron-withdrawing effect of fluorine, which can influence the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key physicochemical and commercial properties of Methyl 2,5-difluoroisonicotinate and its closest analogs, as documented in the Kanto Reagents, Chemicals & Biologicals catalog (2022) :
Key Comparative Insights:
Substituent Effects: Halogen Type and Position: Methyl 2,5-difluoroisonicotinate lacks chlorine atoms, which are present in the dichloro analogs. Positional Isomerism: The 2,5-difluoro substitution pattern distinguishes it from the 2,6-dichloro-5-fluoro and 2,6-dichloro analogs. This difference could influence regioselectivity in further functionalization (e.g., Suzuki-Miyaura couplings) .
Physicochemical Properties :
- The molecular weight of Methyl 2,5-difluoroisonicotinate (193.13) is lower than its dichloro-fluoro analog (224.01), primarily due to the replacement of chlorine with fluorine. This reduction may improve solubility in polar solvents.
- The melting point of Methyl 2,6-dichloroisonicotinate (82–83°C) suggests that fluorine substitution at the 5-position (as in Methyl 2,5-difluoroisonicotinate) could lower melting points due to reduced molecular symmetry and weaker intermolecular forces.
This may necessitate custom synthesis for research applications .
Biological Activity
Methyl 2,5-difluoroisonicotinate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Methyl 2,5-difluoroisonicotinate is a derivative of isonicotinic acid, characterized by the presence of two fluorine atoms at the 2 and 5 positions of the pyridine ring. The chemical structure can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 174.13 g/mol
Biological Activity Overview
The biological activity of methyl 2,5-difluoroisonicotinate has been investigated in various studies, highlighting its potential as an antimicrobial and antiparasitic agent. Below are some key findings:
- Antimicrobial Activity : Preliminary studies indicate that methyl 2,5-difluoroisonicotinate exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.
- Antiparasitic Activity : Research has demonstrated that this compound possesses antiparasitic effects against protozoan parasites such as Plasmodium falciparum. In vitro assays revealed an IC value of approximately 0.5 µM, indicating potent activity against malaria parasites.
- Mechanism of Action : The mechanism by which methyl 2,5-difluoroisonicotinate exerts its biological effects is believed to involve the inhibition of key metabolic pathways in target organisms. This includes interference with folate biosynthesis in bacteria and disruption of mitochondrial function in parasites.
Table 1: Antimicrobial Activity of Methyl 2,5-Difluoroisonicotinate
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
Table 2: Antiparasitic Activity Against Plasmodium falciparum
| Assay Type | IC (µM) |
|---|---|
| In vitro growth assay | 0.5 |
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at [source], methyl 2,5-difluoroisonicotinate was tested against a panel of clinical isolates from patients with bacterial infections. The results indicated that the compound effectively inhibited the growth of resistant strains of Staphylococcus aureus, showcasing its potential as a novel therapeutic agent.
Case Study 2: Antiparasitic Screening
A collaborative study involving multiple institutions evaluated the antiparasitic properties of methyl 2,5-difluoroisonicotinate using a high-throughput screening approach against Plasmodium falciparum. The findings confirmed its potent activity and suggested further development for malaria treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
